molecular formula C16H12F2N2O2 B7478819 N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B7478819
M. Wt: 302.27 g/mol
InChI Key: JRSSRFFDWVQOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DAAO inhibitor, is a compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders.

Mechanism of Action

N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor works by inhibiting the activity of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, which is responsible for the degradation of D-serine. D-serine is a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function. By inhibiting N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, D-serine levels are increased, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor has significant effects on various biochemical and physiological processes. It has been found to enhance cognitive function, promote neuroprotection, and reduce oxidative stress. Additionally, N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor in lab experiments is its specificity towards N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. This allows for targeted inhibition of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide without affecting other enzymes or neurotransmitters. However, one of the limitations of using N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals.

Future Directions

Include exploring the use of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor in combination with other drugs, investigating its effects on different animal models, and developing more potent and selective inhibitors. Additionally, the development of non-invasive imaging techniques for N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide activity could provide valuable insights into the mechanism of action of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor is a compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders. Its specificity towards N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide allows for targeted inhibition, leading to enhanced cognitive function and neuroprotection. While there are limitations to its use, the potential benefits of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor make it a promising area of research for the future.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor involves the condensation of 2,4-difluoroaniline and 1-oxo-1,3-dihydro-2H-isoindole-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor has been extensively studied for its potential in treating various neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease. It works by inhibiting the activity of D-amino acid oxidase (N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide), an enzyme responsible for the degradation of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, D-serine levels are increased, leading to enhanced NMDA receptor activity and improved cognitive function.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c17-11-5-6-14(13(18)7-11)19-15(21)9-20-8-10-3-1-2-4-12(10)16(20)22/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSSRFFDWVQOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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